molecular formula C30H46ClN5O7S B15155430 (S,R,S)-AHPC-PEG3-NH2 hydrochloride

(S,R,S)-AHPC-PEG3-NH2 hydrochloride

Katalognummer: B15155430
Molekulargewicht: 656.2 g/mol
InChI-Schlüssel: ZOYHUTRHKHRRPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The Ubiquitin-Proteasome System as a Foundational Biological Pathway

The cornerstone of targeted protein degradation is the ubiquitin-proteasome system (UPS), the cell's natural waste disposal system. This intricate pathway is responsible for maintaining protein homeostasis by identifying and eliminating misfolded, damaged, or unnecessary proteins. nih.govmedchemexpress.com The process begins with the tagging of a target protein with a small regulatory protein called ubiquitin. This "kiss of death" is carried out by a cascade of three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. nih.govmedchemexpress.com The E3 ligase is of particular importance as it provides substrate specificity, ensuring that only the correct proteins are marked for destruction. Once a protein is tagged with a chain of ubiquitin molecules, it is recognized by the proteasome, a large protein complex that unfolds and chops the tagged protein into smaller pieces, effectively removing it from the cellular environment. nih.gov

Evolution of Targeted Protein Degradation Strategies

The concept of harnessing the UPS for therapeutic benefit has evolved significantly over the past two decades. Early strategies focused on inhibiting components of the UPS, such as the proteasome itself, to induce a buildup of toxic proteins in cancer cells. However, this approach lacked specificity and could lead to significant side effects.

The breakthrough came with the development of PROTACs, first conceptualized in 2001. selleckchem.com These molecules were designed to co-opt the UPS to selectively degrade a protein of interest. The initial PROTACs were large, peptide-based molecules with poor cell permeability, limiting their therapeutic potential. selleckchem.com Subsequent research focused on developing smaller, more drug-like molecules, leading to the creation of the highly potent and cell-permeable PROTACs in use today. This evolution has opened up the possibility of targeting proteins that were previously considered "undruggable" with traditional small molecule inhibitors. selleckchem.com

Conceptual Framework of Heterobifunctional PROTAC Molecules

PROTACs are heterobifunctional molecules, meaning they consist of two distinct functional ends connected by a linker. nih.gov This elegant design allows them to simultaneously bind to a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity triggers the transfer of ubiquitin from the E2 enzyme (associated with the E3 ligase) to the target protein, marking it for degradation by the proteasome. nih.gov After the target protein is destroyed, the PROTAC is released and can go on to induce the degradation of another target protein molecule, acting in a catalytic manner. nih.gov

The other critical component of a PROTAC is the "anchor," a ligand that recruits an E3 ubiquitin ligase. Several E3 ligases have been successfully hijacked by PROTACs, with the most common being Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor protein. The choice of E3 ligase can influence the degradation efficiency and the tissue-specific effects of the PROTAC.

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a molecule that contains a VHL-recruiting ligand. bioscience.co.ukcaltagmedsystems.co.ukmedchemexpress.com Specifically, it incorporates the (S,R,S)-AHPC moiety, which is a potent binder of the VHL E3 ligase. bioscience.co.ukcaltagmedsystems.co.ukmedchemexpress.com This makes it a valuable tool for the synthesis of VHL-based PROTACs.

Connecting the warhead and the anchor is the linker, a component whose importance is increasingly recognized. The length, composition, and attachment points of the linker can significantly impact the stability and efficacy of the resulting PROTAC. An optimal linker must be long enough to allow the formation of a stable ternary complex between the POI and the E3 ligase without causing steric hindrance, yet not so long that the interaction becomes unproductive. The composition of the linker, often a polyethylene (B3416737) glycol (PEG) chain as seen in (S,R,S)-AHPC-PEG3-NH2 hydrochloride , can influence the solubility and cell permeability of the PROTAC. bioscience.co.ukcaltagmedsystems.co.ukmedchemexpress.com The amine group at the end of the PEG3 linker in this specific compound provides a reactive handle for conjugation to a ligand for a protein of interest. caltagmedsystems.co.uk

Detailed Research Findings

While (S,R,S)-AHPC-PEG3-NH2 hydrochloride is a commercially available and widely recognized building block for the synthesis of VHL-recruiting PROTACs, a comprehensive review of publicly available scientific literature did not yield specific studies detailing the synthesis and subsequent degradation activity (e.g., DC50 and Dmax values) of a PROTAC utilizing this exact compound. Research in the field of targeted protein degradation is rapidly advancing, and many such building blocks are used to generate proprietary compounds within academic and industrial laboratories, with the detailed results often remaining unpublished.

However, the utility of the core components of (S,R,S)-AHPC-PEG3-NH2 hydrochloride —the VHL ligand and the PEG linker—is well-documented in the development of numerous potent PROTACs. For instance, VHL-based PROTACs have been successfully developed to degrade a variety of high-value therapeutic targets, including the androgen receptor and various kinases. The PEG linker is a common choice to improve the physicochemical properties of PROTACs, enhancing their solubility and cell permeability. The terminal amine group on (S,R,S)-AHPC-PEG3-NH2 hydrochloride allows for straightforward amide bond formation with a carboxylic acid-containing ligand for a protein of interest, facilitating the modular synthesis of new PROTAC molecules.

The following table provides a hypothetical example of how data for a PROTAC synthesized using (S,R,S)-AHPC-PEG3-NH2 hydrochloride would be presented, based on typical experimental outcomes in the field.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)
Hypothetical PROTAC-XProtein YCancer Cell Line Z50>90

Note: This table is for illustrative purposes only. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax represents the maximum percentage of protein degradation achieved.

Eigenschaften

Molekularformel

C30H46ClN5O7S

Molekulargewicht

656.2 g/mol

IUPAC-Name

1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H

InChI-Schlüssel

ZOYHUTRHKHRRPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

Herkunft des Produkts

United States

Structural and Functional Elucidation of S,r,s Ahpc Peg3 Nh2 Hydrochloride As a Protac Building Block

Identification and Chemical Architecture of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride

The chemical architecture of (S,R,S)-AHPC-PEG3-NH2 hydrochloride is strategically designed with three key components: a von Hippel-Lindau (VHL) E3 ligase ligand, a polyethylene (B3416737) glycol (PEG) linker, and a reactive terminal amine group. medchemexpress.comsigmaaldrich.combiocat.com This modular design allows for its use in the parallel synthesis of PROTAC libraries, where variations in linkers and target ligands can be systematically explored to find the optimal degrader molecule. sigmaaldrich.combroadpharm.com

Chemical Identity of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride
AttributeInformationReference
SynonymsVH032-PEG3-NH2 hydrochloride; VHL Ligand-Linker Conjugates 1 hydrochloride; E3 ligase Ligand-Linker Conjugates 5 medchemexpress.combioscience.co.ukbioscience.co.uk
Molecular FormulaC₃₀H₄₅N₅O₇S·xHCl sigmaaldrich.com
Molecular Weight (Free Base)619.77 g/mol sigmaaldrich.comsigmaaldrich.com
Primary FunctionPROTAC building block; E3 Ligase Ligand-Linker Conjugate sigmaaldrich.com

The core of this building block is the (S,R,S)-AHPC moiety, which functions as a potent ligand for the von Hippel-Lindau (VHL) protein. targetmol.commedchemexpress.commedchemexpress.commedchemexpress.com VHL is a critical component of the ubiquitin-proteasome pathway, where it acts as the substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex. medchemexpress.commedchemexpress.comnih.govrsc.org In its natural role, VHL recognizes and binds to hydroxylated hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov By incorporating the (S,R,S)-AHPC ligand (also known as VH032), a PROTAC can effectively hijack the VHL E3 ligase and redirect it to a new protein of interest for degradation. medchemexpress.commedchemexpress.comselleck.co.jp VHL is one of the most widely recruited E3 ligases in PROTAC development. medchemexpress.commedchemexpress.commedchemexpress.com

The molecule terminates in a primary amine (-NH2) group, which serves as a reactive handle for conjugation. sigmaaldrich.combroadpharm.com This terminal amine is designed to react with a corresponding functional group, typically a carboxylic acid, on a ligand that targets a specific protein of interest. sigmaaldrich.combroadpharm.com The formation of a stable amide bond between the building block and the target ligand is a common and robust method in bioconjugation chemistry. nih.govyoutube.com This amine functionality allows for the straightforward and efficient assembly of a complete PROTAC molecule, enabling researchers to connect the VHL-recruiting element to a wide variety of target-binding warheads. nih.govenamine.net

Stereochemical Determinants for VHL E3 Ligase Engagement

The interaction between the AHPC moiety and the VHL protein is highly dependent on the specific three-dimensional arrangement of its atoms, a property known as stereochemistry.

The precise (S,R,S) stereochemical configuration of the AHPC core is essential for high-affinity binding to the VHL E3 ligase. medchemexpress.com This specific arrangement ensures that the key functional groups, such as the crucial hydroxy group, are oriented correctly to fit into the VHL binding pocket and form the necessary interactions for stable complex formation. nih.gov PROTACs that incorporate this active (S,R,S)-AHPC stereoisomer are capable of potently recruiting the VHL protein. medchemexpress.commedchemexpress.com For instance, the VHL-based BET PROTAC degrader ARV-771, which is synthesized using an (S,R,S)-AHPC derivative, effectively degrades BET proteins at nanomolar concentrations. medchemexpress.commedchemexpress.comglpbio.com This high efficacy is directly tied to the correct stereochemistry that facilitates productive ternary complex formation between the VHL ligase, the PROTAC, and the target BET protein.

To confirm the stereospecificity of the VHL-ligand interaction, inactive stereoisomers are often used as experimental controls. The (S,S,S)-AHPC hydrochloride is a well-documented example of such a negative control. medchemexpress.commedchemexpress.com While chemically similar, the different spatial arrangement of atoms in the (S,S,S) configuration prevents it from binding effectively to the VHL protein. nih.govmedchemexpress.com This lack of binding affinity means that PROTACs constructed with the (S,S,S)-AHPC moiety are unable to recruit VHL and therefore cannot induce the degradation of the target protein. By comparing the activity of a PROTAC containing the (S,R,S) ligand with its counterpart containing the (S,S,S) ligand, researchers can definitively attribute the degradation activity to the specific, stereochemically-driven recruitment of the VHL E3 ligase. medchemexpress.com

Molecular Basis of Stereoselective Interaction with VHL

The specific and high-affinity binding of the (S,R,S)-AHPC moiety to the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of its function as a PROTAC building block. This interaction is exquisitely stereoselective, meaning that the precise three-dimensional arrangement of atoms in the (S,R,S)-AHPC core is critical for its activity. The molecular underpinnings of this stereoselectivity lie in the formation of a network of specific hydrogen bonds and favorable van der Waals contacts within the VHL binding pocket, which can only be achieved by the correct stereoisomer.

The core of the (S,R,S)-AHPC ligand is a hydroxyproline (B1673980) (Hyp) scaffold. It is the specific (2S, 4R) configuration of this proline ring, along with the (S) configuration of the adjacent aminocaproic acid derivative, that orients the key functional groups for optimal interaction with amino acid residues in the VHL binding site. Structural biology studies of similar VHL ligands have elucidated the precise nature of these interactions.

A pivotal interaction is the hydrogen bond network formed by the hydroxyl group at the 4-position of the proline ring. The (4R) stereochemistry positions this hydroxyl group to act as a hydrogen bond donor to the side chains of Serine 111 and Histidine 115 within the VHL protein. nih.gov Simultaneously, it can accept a hydrogen bond from the phenolic hydroxyl group of Tyrosine 98. nih.gov This trifecta of hydrogen bonds creates a highly stable anchor for the ligand within the binding pocket.

In contrast, an inverted stereochemistry at this position, such as in a cis-hydroxyproline analog, would position the hydroxyl group in a manner that disrupts these critical interactions, leading to a dramatic loss of binding affinity. nih.gov This highlights the absolute requirement for the (4R) configuration for effective VHL engagement. The amide carbonyl group and the amide N-H group of the ligand also form crucial hydrogen bonds with Tyrosine 98 and Histidine 110, respectively, further stabilizing the complex. nih.gov

The tert-butyl group of the (S,R,S)-AHPC core is also essential for high-affinity binding. It occupies a hydrophobic pocket within the VHL protein, making favorable van der Waals contacts. The (S) configuration of the aminocaproic acid portion ensures that this bulky group is correctly oriented to fit within this pocket.

The high degree of stereoselectivity is a testament to the well-defined and constrained nature of the VHL binding pocket. Only the (S,R,S) stereoisomer of the AHPC ligand can adopt the necessary conformation to satisfy the intricate network of hydrogen bonds and hydrophobic interactions required for potent binding. This precise molecular recognition is what makes (S,R,S)-AHPC-PEG3-NH2 hydrochloride a highly effective and specific building block for the rational design of PROTACs that hijack the VHL E3 ligase for targeted protein degradation. The (S,S,S) isomer, in contrast, is often used as a negative control in research due to its inability to bind VHL effectively. sigmaaldrich.com

Interactive Data Table: Key Molecular Interactions of (S,R,S)-AHPC with VHL

(S,R,S)-AHPC MoietyVHL ResidueType of InteractionReference
Hydroxyproline Hydroxyl Serine 111Hydrogen Bond (Donor) nih.gov
Hydroxyproline Hydroxyl Histidine 115Hydrogen Bond (Donor) nih.gov
Hydroxyproline Hydroxyl Tyrosine 98Hydrogen Bond (Acceptor) nih.gov
Amide Carbonyl Tyrosine 98Hydrogen Bond nih.gov
Amide N-H Histidine 110Hydrogen Bond nih.gov
tert-butyl Group Hydrophobic Pocketvan der Waals Contacts

Advanced Methodologies for the Synthesis and Derivatization of S,r,s Ahpc Peg3 Nh2 Hydrochloride

Synthetic Routes to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride

The synthesis of (S,R,S)-AHPC-PEG3-NH2 hydrochloride is a multi-step process that involves the initial synthesis of the (S,R,S)-AHPC core, followed by the attachment of the PEG3 linker and subsequent deprotection of the terminal amine. While specific, detailed synthetic protocols for the direct synthesis of the hydrochloride salt are often proprietary and found within patent literature, the general approach can be inferred from related disclosures. For instance, patent US20170008904A1 describes the synthesis of similar VHL ligand-linker conjugates. medchemexpress.commedchemexpress.com

The synthesis typically begins with the commercially available (S,R,S)-AHPC core, which is a potent VHL ligand. This core is then coupled to a Boc-protected amino-PEG3-acid derivative. The coupling reaction is a standard amide bond formation, often facilitated by common peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Following the successful coupling of the PEG linker, the final step involves the removal of the Boc (tert-Butyloxycarbonyl) protecting group from the terminal amine. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (B109758) (DCM). The resulting trifluoroacetate (B77799) salt can then be converted to the hydrochloride salt by treatment with hydrochloric acid. The final product is then purified by methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

Linker Functionalization Strategies Utilizing the Terminal Amine

The terminal primary amine of (S,R,S)-AHPC-PEG3-NH2 hydrochloride is the key functional group for its use as a PROTAC building block. This amine provides a nucleophilic handle for conjugation to a ligand for a protein of interest, which typically bears an electrophilic functional group.

Amide Bond Formation with Carboxylic Acids

A common and robust method for conjugating the (S,R,S)-AHPC-PEG3-NH2 moiety to a target protein ligand is through the formation of an amide bond. researchgate.net This reaction involves coupling the terminal amine of the linker with a carboxylic acid group on the target ligand. The reaction is typically mediated by a peptide coupling reagent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Standard coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxysuccinimide (HOSu) to improve efficiency and minimize side reactions like racemization. luxembourg-bio.com More modern and highly efficient coupling reagents such as HATU, HBTU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also frequently employed. The choice of coupling reagent and reaction conditions (solvent, temperature, and base) is crucial and is often optimized based on the specific properties of the substrates. nih.govrsc.org

The general procedure involves dissolving the carboxylic acid-containing target ligand, the (S,R,S)-AHPC-PEG3-NH2 hydrochloride, the coupling reagent, and a non-nucleophilic base in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is typically stirred at room temperature until completion, and the resulting PROTAC is then purified.

Reactions with N-Hydroxysuccinimide (NHS) Esters

Another widely used strategy for functionalizing the terminal amine is its reaction with an N-Hydroxysuccinimide (NHS) ester-activated target ligand. bpsbioscience.com NHS esters are highly reactive towards primary amines, forming a stable amide bond with the release of N-hydroxysuccinimide as a byproduct. broadpharm.commedkoo.com This method is particularly advantageous due to the commercial availability of a wide range of NHS ester-functionalized molecules and the straightforward nature of the reaction.

The reaction is typically carried out in a polar aprotic solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO) at room temperature. A mild, non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often added to the reaction mixture to deprotonate the amine hydrochloride and facilitate the nucleophilic attack on the NHS ester. The progress of the reaction can be monitored by analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). Upon completion, the desired PROTAC conjugate is isolated and purified.

Generation of Diverse (S,R,S)-AHPC-Based E3 Ligase-Linker Conjugates

To optimize the efficacy of a PROTAC, it is often necessary to synthesize a library of related molecules with variations in the linker length and composition. This is because the linker plays a critical role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. scientificlabs.co.uk Consequently, a variety of (S,R,S)-AHPC-based E3 ligase-linker conjugates with different PEG chain lengths and terminal functionalities have been developed.

These variants are generally synthesized using similar chemical strategies as described for the PEG3 analogue. The key difference lies in the starting material, where a PEG linker of the desired length and with the appropriate terminal functional group (e.g., protected amine, azide) is used in the initial coupling step with the (S,R,S)-AHPC core.

Below is a table summarizing some of the commonly used (S,R,S)-AHPC-based E3 ligase-linker conjugates:

Compound NameLinker TypeTerminal Functional GroupKey Application
(S,R,S)-AHPC-PEG2-NH2 hydrochloridePEG2AminePROTAC synthesis with a shorter linker. medchemexpress.comtargetmol.commedchemexpress.combioscience.co.ukshellchemtech.com
(S,R,S)-AHPC-PEG4-NH2 hydrochloridePEG4AminePROTAC synthesis with a longer, more flexible linker. medchemexpress.commedchemexpress.comimmunomart.comadooq.comimmunomart.com
(S,R,S)-AHPC-PEG3-azidePEG3AzideUsed in "click chemistry" reactions (e.g., CuAAC, SPAAC) for conjugation to alkyne-modified target ligands. scientificlabs.co.uksigmaaldrich.commedchemexpress.com

The availability of these diverse building blocks allows for the rapid and efficient generation of PROTAC libraries, enabling a systematic exploration of the structure-activity relationship (SAR) of the linker and facilitating the identification of PROTACs with optimal degradation activity. The azide-functionalized variants, in particular, offer an orthogonal and highly efficient conjugation strategy through "click chemistry," which is known for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions. medchemexpress.comsigmaaldrich.com

Mechanistic Investigations of S,r,s Ahpc Peg3 Nh2 Containing Protacs

Formation and Stabilization of the Ternary Complex (POI-PROTAC-E3 Ligase)

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the POI, the PROTAC molecule, and the E3 ubiquitin ligase. nih.gov The nature of the linker, such as the PEG3 chain in (S,R,S)-AHPC-PEG3-NH2, plays a critical role in the stability and conformation of this complex, directly influencing the subsequent ubiquitination and degradation of the target protein. The formation of this trimeric assembly is a dynamic process governed by both the individual binding affinities of the PROTAC for the POI and the E3 ligase, as well as the protein-protein interactions that are newly formed within the complex.

Biophysical Characterization of Ternary Complex Formation

Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to characterize the thermodynamics of binding interactions, providing data on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). In the context of PROTACs, ITC is instrumental in quantifying the cooperativity of ternary complex formation. Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. A value of α greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes, while a value less than 1 signifies negative cooperativity.

Table 1: Representative Biophysical Data for VHL-based PROTAC Ternary Complex Formation

PROTAC ComponentTarget ProteinE3 LigaseKd (PROTAC-Target)Kd (PROTAC-E3)Kd (Ternary Complex)Cooperativity (α)Technique
VHL ligand-linkerBRD4VHL180 nM64 nM14 nM4.6ITC
VHL ligand-linkerSMARCA2VHL25 nM64 nM5 nM5ITC

Note: This table presents illustrative data from published studies on VHL-based PROTACs and is not specific to (S,R,S)-AHPC-PEG3-NH2 hydrochloride.

Structural Biology Approaches to Ternary Complex Elucidation

X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal techniques for elucidating the three-dimensional structure of the POI-PROTAC-E3 ligase ternary complex at an atomic level. These structural insights are crucial for understanding the molecular basis of cooperativity and for the rational design of more potent and selective PROTACs.

E3 Ligase Ubiquitin Transfer Mechanism Facilitated by (S,R,S)-AHPC-PEG3-NH2 Derived PROTACs

Once the ternary complex is formed, the E3 ligase is brought into close proximity with the POI, facilitating the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein. This is a critical step that marks the POI for degradation.

E2-E3-Substrate Interactions in the Ternary Complex

The VHL E3 ligase, as part of a larger Cullin-RING ligase (CRL) complex, acts as a scaffold that positions the E2 enzyme, loaded with ubiquitin, near the substrate (the POI). The efficiency of this ubiquitin transfer is highly dependent on the geometry of the ternary complex. The length and flexibility of the PROTAC's linker are determining factors in the relative orientation of the E3 ligase and the POI, which in turn dictates which lysine (B10760008) residues on the POI's surface are accessible to the E2 enzyme for ubiquitination. While direct studies on the impact of the (S,R,S)-AHPC-PEG3-NH2 linker on E2-E3-substrate interactions are not available, it is hypothesized that the flexible PEG3 linker can allow for multiple binding modes, potentially enabling the ubiquitination of various lysine residues on the target protein.

Polyubiquitination of the Target Protein

The initial ubiquitination event is often followed by the attachment of additional ubiquitin molecules, forming a polyubiquitin (B1169507) chain. This polyubiquitination is a strong signal for proteasomal degradation. The type of ubiquitin linkage (e.g., K48-linked or K63-linked) can determine the fate of the protein. For proteasomal degradation, K48-linked polyubiquitin chains are the canonical signal. The ability of a PROTAC to induce robust polyubiquitination is a key measure of its efficacy. Assays to monitor the ubiquitination of a target protein in the presence of a PROTAC, E3 ligase, E2 enzyme, and ubiquitin are performed in vitro and in cells. A study comparing linker-free PROTACs with those containing PEG linkers demonstrated that the presence and length of the linker can significantly impact the level of target protein degradation, with a PEG3-containing PROTAC showing potent degradation of the target protein EML4-ALK. nih.gov

Table 2: Representative Degradation Data for VHL-based PROTACs

PROTAC LinkerTarget ProteinCell LineDC50 (Degradation)Dmax (Max Degradation)Assay Method
PEG3EML4-ALKH3122<100 nM>90%Western Blot
PEG1EML4-ALKH3122>100 nM~80%Western Blot

Note: This table is based on data for a PROTAC with a proline-based warhead and a PEG3 linker, and is not specific to (S,R,S)-AHPC-PEG3-NH2 hydrochloride. nih.gov

Proteasomal Degradation Pathway Activation

The final step in the PROTAC mechanism of action is the recognition of the polyubiquitinated POI by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds the tagged protein and cleaves it into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules. nih.gov The successful activation of this degradation pathway is the ultimate goal of PROTAC therapy and is typically assessed by measuring the reduction in the levels of the target protein in cellular assays, often through techniques like Western blotting or quantitative mass spectrometry.

Role of the 26S Proteasome in PROTAC-Mediated Degradation

The degradation of target proteins orchestrated by PROTACs containing the (S,R,S)-AHPC-PEG3-NH2 linker is critically dependent on the ubiquitin-proteasome system (UPS). The culmination of the PROTAC-induced ubiquitination cascade is the recognition and degradation of the polyubiquitinated target protein by the 26S proteasome, a large, ATP-dependent proteolytic complex responsible for degrading the majority of intracellular proteins.

The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome.

Studies on various VHL-based PROTACs have demonstrated that inhibition of the 26S proteasome, for instance with the inhibitor MG132, effectively blocks the degradation of the target protein, leading to its accumulation. This confirms that the degradation is indeed mediated by the proteasome and is not a result of other cellular clearance mechanisms. For instance, in studies involving PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4, co-treatment with a proteasome inhibitor rescued the degradation of BRD4, highlighting the essential role of the 26S proteasome in the mechanism of action of these degraders.

The 26S proteasome itself is a highly regulated molecular machine. It consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize the polyubiquitinated substrates, unfold them, and translocate them into the 20S core for degradation. The efficiency of this process can be influenced by the nature of the polyubiquitin chain and the accessibility of the degradation signal.

While direct experimental data on PROTACs containing the specific (S,R,S)-AHPC-PEG3-NH2 hydrochloride linker in proteasome degradation assays is not extensively published in dedicated studies, the well-established mechanism for VHL-based PROTACs provides a strong foundation for its role. The function of the (S,R,S)-AHPC moiety is to recruit the VHL E3 ligase, and the PEG3 linker provides the necessary spacing and flexibility to facilitate the formation of a productive ternary complex, ultimately leading the target protein to the 26S proteasome for degradation.

A comparative study of a linker-free PROTAC (Pro-BA) and a PROTAC with a PEG3 linker (Pro-PEG3-BA) targeting the EML4-ALK fusion protein provides insights into the influence of the linker on degradation efficacy. While both induced degradation via the proteasome, the linker-free version showed superior performance in some aspects. nih.gov This suggests that while the PEG3 linker in (S,R,S)-AHPC-PEG3-NH2-containing PROTACs is effective, the linker's properties can significantly modulate the efficiency of proteasomal degradation. nih.gov

Table 1: Components of the PROTAC-Mediated Degradation Pathway

ComponentFunction
(S,R,S)-AHPC-PEG3-NH2 containing PROTAC Bridges the target protein and the VHL E3 ligase.
Target Protein (POI) The protein intended for degradation.
VHL E3 Ubiquitin Ligase Recruited by the PROTAC to ubiquitinate the POI.
Ubiquitin A small regulatory protein that is attached to the POI.
26S Proteasome Recognizes and degrades the polyubiquitinated POI.

Catalytic Nature of PROTAC Action

A key feature that distinguishes PROTACs from traditional inhibitors is their catalytic mode of action. Unlike inhibitors that require a 1:1 stoichiometric relationship with their target, a single PROTAC molecule can induce the degradation of multiple target protein molecules. This is because once the polyubiquitinated target protein is delivered to the proteasome for degradation, the PROTAC is released and can engage another target protein and E3 ligase, thus re-initiating the degradation cycle.

This catalytic activity has been demonstrated for VHL-recruiting PROTACs. For example, in vitro ubiquitination assays have shown that substoichiometric amounts of a PROTAC can lead to the ubiquitination of a molar excess of the target protein. This catalytic turnover is a significant advantage, as it can lead to a more profound and sustained downstream biological effect at lower compound concentrations.

The efficiency of this catalytic cycle is influenced by several factors, including the rates of ternary complex formation and dissociation, the rate of ubiquitination, and the rate of proteasomal degradation. The properties of the linker, such as its length and flexibility, play a crucial role in optimizing these kinetics. The PEG3 linker in (S,R,S)-AHPC-PEG3-NH2 hydrochloride is designed to provide sufficient flexibility and a suitable distance to allow for the formation of a stable and productive ternary complex, which is a prerequisite for efficient catalytic turnover.

A study comparing a linker-free PROTAC with a PROTAC containing a PEG3 linker demonstrated that the linker can impact the binding affinity and the extent of ternary complex formation. nih.gov The study found that the linker-free PROTAC induced a stronger interaction between the target and the E3 ligase, leading to more efficient degradation. nih.gov This suggests that while the PEG3 linker facilitates catalytic action, further optimization of the linker could potentially enhance the catalytic efficiency of PROTACs containing the (S,R,S)-AHPC-PEG3-NH2 moiety.

Table 2: Research Findings on the Catalytic Nature of a VHL-based PROTAC

FindingImplication
Substoichiometric amounts of PROTAC induce ubiquitination of a molar excess of target protein.Confirms the catalytic nature of PROTAC action.
PROTAC is released after target degradation.Allows the PROTAC to engage in multiple degradation cycles.
Linker properties influence ternary complex stability.The linker is a key determinant of catalytic efficiency.
Linker-free PROTACs can exhibit enhanced degradation. nih.govHighlights the potential for linker optimization to improve catalytic activity. nih.gov

Structure Activity Relationship Sar Studies in S,r,s Ahpc Peg3 Nh2 Protacs

Influence of Linker Length and Composition on Degradation Efficiency

Optimization of PEG Unit Lengths

Polyethylene (B3416737) glycol (PEG) chains are frequently used as linkers in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their modular nature, which allows for systematic variation of length. jenkemusa.com Research has consistently shown that there is an optimal linker length for any given PROTAC system. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase. explorationpub.com Conversely, an overly long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. explorationpub.com

Studies on various PROTACs have demonstrated a clear dependence of degradation efficiency on linker length. For instance, in a study targeting the Estrogen Receptor (ER), PROTACs with different PEG linker lengths were synthesized and evaluated. It was found that a 16-atom chain length was optimal for ER degradation, with both shorter and longer linkers showing reduced efficacy. rsc.orgsigmaaldrich.com This highlights the necessity of fine-tuning the distance between the recruited proteins. rsc.org While the (S,R,S)-AHPC-PEG3-NH2 hydrochloride provides a 3-unit PEG linker, further optimization by adding or subtracting PEG units is a common strategy to maximize the degradation of a specific target protein. glpbio.com

Table 1: Effect of Linker Length on Protein Degradation

PROTAC SystemLinker CompositionOptimal Length (atoms)ObservationReference
ERα TargetingPEG16Shorter and longer linkers were less effective. researchgate.net
CRBN Homo-PROTACPEG8A shorter linker was optimal for self-degradation. explorationpub.com
BTK TargetingAlkyl/Ether5-21 (range tested)PROTACs with linkers shorter than 12 atoms showed minimal activity. explorationpub.comacs.org

This table is illustrative and compiles data from different PROTAC systems to show the general principle of linker length optimization.

Impact of Linker Flexibility and Rigidity

The flexibility of the linker is another crucial parameter. Flexible linkers, such as PEG and simple alkyl chains, provide a wide range of conformational possibilities, which can be advantageous for allowing the PROTAC to adopt an optimal orientation for ternary complex formation. acs.org However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding.

More rigid linkers, often incorporating cyclic structures like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a conformation that is more favorable for binding, potentially increasing the efficiency of ternary complex formation. nih.gov These rigidifying elements reduce the degrees of freedom in the linker, which can lead to improved pharmacological properties. nih.gov Studies comparing flexible PEG linkers with more rigid alkyl linkers have sometimes shown that the alkyl chains can lead to more potent degradation, suggesting that the reduced flexibility and altered chemical properties can be beneficial in certain contexts. nih.gov The choice between a flexible PEG-based linker, like that in (S,R,S)-AHPC-PEG3-NH2, and a more rigid alternative depends on the specific target and the desired properties of the final PROTAC molecule.

Stereochemical Considerations within the (S,R,S)-AHPC Ligand and its Influence on PROTAC Activity

The interaction between the VHL E3 ligase and its recruiting ligand is highly specific and exquisitely sensitive to stereochemistry. The "(S,R,S)" designation in (S,R,S)-AHPC refers to the specific spatial arrangement of atoms within the hydroxyproline (B1673980) core of the ligand. This precise configuration is essential for high-affinity binding to the VHL protein. Any deviation from this stereochemistry can dramatically reduce or completely abolish the PROTAC's ability to recruit VHL, rendering it inactive.

The development of VHL ligands has progressed from initial peptide sequences derived from the Hypoxia-Inducible Factor-1α (HIF-1α) to highly optimized, peptidomimetic small molecules like (S,R,S)-AHPC. This specific isomer has been identified through systematic investigation and represents a key breakthrough in the creation of potent, cell-permeable PROTACs. researchgate.net The use of the correct stereoisomer ensures the proper orientation of key functional groups, such as the hydroxyl and tert-butyl groups, within the VHL binding pocket, maximizing binding affinity and the stability of the resulting ternary complex. Therefore, the stereochemical integrity of the (S,R,S)-AHPC moiety is a non-negotiable starting point for the design of effective VHL-recruiting PROTACs.

Effect of Conjugation Site on Target Protein Ligand and VHL E3 Ligase Binding

The point at which the linker is attached to both the target protein ligand (the "warhead") and the E3 ligase ligand can significantly impact PROTAC activity. An improperly placed linker can interfere with the binding of either end of the PROTAC to its respective protein partner.

For the (S,R,S)-AHPC-PEG3-NH2 hydrochloride, the amine (NH2) group on the PEG linker serves as the reactive handle for conjugation to the warhead. This specific exit vector from the AHPC core has been chosen because it directs the linker away from the critical binding interface with VHL, thus preserving the high-affinity interaction. frontiersin.org

Similarly, the attachment point on the warhead must be carefully selected. It should be at a position that does not disrupt the key interactions required for target binding. In some cases, altering the linker attachment point on the warhead has been shown to switch the degradation selectivity of a PROTAC between different protein isoforms or family members. nih.gov For example, studies have shown that attaching the linker to the N-terminus versus the C-terminus of a peptide-based ligand can result in a superior degradative ability, underscoring the importance of this design parameter. researchgate.net

Rational Design Principles for Enhanced PROTAC Efficacy and Selectivity

The insights gained from SAR studies on (S,R,S)-AHPC-based PROTACs have led to the formulation of several rational design principles:

Ternary Complex Cooperativity: A primary goal is to design PROTACs that promote positive cooperativity, where the formation of the ternary complex is thermodynamically more favorable than the formation of the two binary complexes (PROTAC-Target and PROTAC-VHL). youtube.com This can be achieved by optimizing the linker to facilitate favorable protein-protein interactions between the target and VHL. nih.gov

Structural Modeling: Computational methods, including molecular docking and dynamics simulations, are increasingly used to predict the structure of the ternary complex. nih.govacs.org These models can help rationalize the effects of different linkers and conjugation points, guiding the design of new PROTACs with improved properties. nih.gov

Systematic Linker Scanning: A systematic approach to linker design, involving the synthesis and testing of a library of PROTACs with varied linker lengths and compositions, remains a cornerstone of optimization. nih.gov This empirical data is invaluable for identifying the optimal linker for a given target.

Property-Based Optimization: Beyond degradation potency, the linker composition is tuned to optimize physicochemical properties such as solubility, cell permeability, and metabolic stability, which are crucial for the development of effective in vivo tools and therapeutics. nih.gov For example, incorporating PEG units can enhance water solubility. jenkemusa.com

By carefully considering these factors—optimizing linker length and rigidity, ensuring stereochemical fidelity in the AHPC ligand, and strategically selecting conjugation points—researchers can rationally design highly potent and selective PROTACs built upon the (S,R,S)-AHPC-PEG3-NH2 scaffold.

Preclinical Advancements with (S,R,S)-AHPC-PEG3-NH2 hydrochloride in Targeted Protein Degradation

The field of targeted protein degradation has been significantly advanced by the development of novel chemical tools, among which (S,R,S)-AHPC-PEG3-NH2 hydrochloride has emerged as a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This E3 ligase ligand-linker conjugate, which incorporates the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC and a 3-unit polyethylene glycol (PEG) linker, is instrumental in the preclinical evaluation of new protein degraders. This article explores the preclinical research applications and methodologies centered on this specific chemical entity, focusing on its role in the in vitro and in vivo assessment of PROTACs.

Preclinical Research Applications and Methodologies

In Vitro Cellular Assays for Target Protein Degradation

The initial evaluation of PROTACs synthesized using (S,R,S)-AHPC-PEG3-NH2 hydrochloride heavily relies on a suite of in vitro cellular assays designed to confirm target protein degradation and elucidate the functional consequences.

Western Blotting and Immunofluorescence for Protein Level Assessment

A primary and widely used method to assess the efficacy of PROTACs is Western blotting. This technique allows for the direct visualization and quantification of the target protein levels within cells following treatment. For instance, in a study by Chan et al. (2018), a series of PROTACs were synthesized to target the Bromodomain and Extra-Terminal (BET) proteins. acs.org These PROTACs utilized a VHL ligand connected via PEG linkers of varying lengths, including a 3-unit PEG linker analogous to that in (S,R,S)-AHPC-PEG3-NH2 hydrochloride.

In this research, HeLa cells were treated with different concentrations of the PROTACs for 24 hours. acs.org Subsequent Western blot analysis of the cell lysates revealed a concentration-dependent degradation of BET proteins, such as BRD2, BRD3, and BRD4. acs.org The PROTAC designated MZP-55, which incorporates a 3-unit PEG linker, demonstrated effective degradation of these target proteins. acs.org

Immunofluorescence is another valuable technique that complements Western blotting by providing spatial information about protein levels within the cell. While not explicitly detailed in the context of (S,R,S)-AHPC-PEG3-NH2 hydrochloride-derived PROTACs in the reviewed literature, this method is routinely used to visually confirm the reduction of a target protein in different cellular compartments, such as the nucleus or cytoplasm, and to observe any changes in cellular morphology resulting from protein degradation.

Quantitative Proteomics for Degradation Profiling

To gain a more comprehensive and unbiased understanding of a PROTAC's specificity, quantitative proteomics techniques like mass spectrometry (MS) are employed. These methods can survey the levels of thousands of proteins simultaneously, providing a global profile of the proteins that are degraded following PROTAC treatment. This is crucial for identifying any off-target effects, where the PROTAC may induce the degradation of proteins other than the intended target.

While specific quantitative proteomics data for PROTACs derived from (S,R,S)-AHPC-PEG3-NH2 hydrochloride were not available in the reviewed sources, the general workflow involves treating cells with the PROTAC, followed by cell lysis, protein digestion, and MS-based quantification of the resulting peptides. This approach allows for the calculation of degradation concentration 50 (DC₅₀) values, which represent the concentration of the PROTAC required to degrade 50% of the target protein, and can be used to compare the potency and selectivity of different PROTACs.

Cell-Based Functional Assays Demonstrating Biological Outcome

Demonstrating that the degradation of a target protein leads to a desired biological outcome is a critical step in preclinical research. The nature of these functional assays is dependent on the role of the target protein. For the BET proteins targeted by PROTACs like MZP-55, their degradation is expected to impact cell proliferation, particularly in cancer cell lines that are dependent on these proteins.

In the study by Chan et al. (2018), the antiproliferative effects of the BET-targeting PROTACs were assessed in acute myeloid leukemia (AML) cell lines, such as MV4;11 and HL60. acs.org These experiments revealed that the PROTACs exhibited potent antiproliferative activity, with the half-maximal effective concentration (EC₅₀) values being dependent on the linker length. acs.org For example, the JQ1-derived PROTAC with a 3-unit PEG linker (a close analog of one synthesized from (S,R,S)-AHPC-PEG3-NH2 hydrochloride) showed significant antiproliferative activity in MV4;11 cells. acs.org These functional assays provide crucial evidence that the degradation of the target protein translates into a meaningful biological response.

Table 1: In Vitro Activity of a JQ1-based BET PROTAC with a 3-unit PEG Linker

AssayCell LineResultReference
Antiproliferative Activity (EC₅₀)MV4;11Potent activity observed acs.org

In Vivo Proof-of-Concept Studies in Research Models

Moving from in vitro to in vivo studies is a significant hurdle in PROTAC development. These studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of a PROTAC in a whole-organism context.

Assessment of Pharmacodynamic Biomarkers (e.g., target protein knockdown)

A key component of in vivo proof-of-concept studies is the assessment of pharmacodynamic (PD) biomarkers to confirm that the PROTAC is reaching its target tissue and effectively degrading the target protein. This is often achieved by collecting tissue samples (e.g., tumor, blood, or other organs) from animal models at various time points after PROTAC administration and measuring the levels of the target protein, typically by Western blot or immunohistochemistry.

While specific in vivo data for PROTACs synthesized directly from (S,R,S)-AHPC-PEG3-NH2 hydrochloride were not detailed in the available literature, studies on other BET degraders provide a framework for such assessments. For example, in studies with other BET degraders, researchers have demonstrated significant and sustained degradation of BRD4 in tumor xenografts in mice following systemic administration. nih.govresearchgate.net This is a critical demonstration of in vivo target engagement and efficacy. The level of target protein knockdown is often correlated with the observed anti-tumor activity.

Considerations for In Vivo PROTAC Design and Delivery in Research Contexts

The transition of PROTACs to in vivo settings presents several challenges, many of which are related to their molecular properties. PROTACs are generally large molecules with high molecular weight and polar surface area, which can limit their cell permeability and oral bioavailability. acs.orgacs.org The linker component, such as the PEG3 linker in (S,R,S)-AHPC-PEG3-NH2 hydrochloride, plays a crucial role in determining these properties.

For VHL-based PROTACs, achieving oral bioavailability has been a particular challenge. researchgate.net However, recent advances have led to the development of orally bioavailable VHL-recruiting degraders, demonstrating that with careful design, these hurdles can be overcome. researchgate.net The design of PROTACs for in vivo use requires a multi-parameter optimization of the warhead, linker, and E3 ligase ligand to achieve a balance of potent degradation activity and favorable pharmacokinetic properties. The use of well-defined building blocks like (S,R,S)-AHPC-PEG3-NH2 hydrochloride allows for the systematic exploration of these parameters in a research context.

Development of (S,R,S)-AHPC-PEG3-NH2-Based Chemical Probes for Biological Research

The compound (S,R,S)-AHPC-PEG3-NH2 hydrochloride serves as a crucial building block in the development of chemical probes, particularly Proteolysis-Targeting Chimeras (PROTACs). nih.govacs.orgbiorxiv.orgnih.gov Its structure incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, specifically (S,R,S)-AHPC, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker that terminates in a primary amine (-NH2). nih.govacs.orgnih.govresearchgate.net This terminal amine group provides a reactive handle for conjugation to a ligand targeting a protein of interest, enabling the synthesis of heterobifunctional PROTACs designed to induce the degradation of specific proteins. nih.govresearchgate.net

A significant area of research for (S,R,S)-AHPC-PEG3-NH2-based probes has been the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers implicated in cancer and other diseases. nih.govnih.govnih.gov By attaching a BET inhibitor to the (S,R,S)-AHPC-PEG3-NH2 scaffold, researchers have developed potent and selective BET protein degraders.

A key study by Chan et al. (2018) systematically investigated the impact of the linker and the target-binding warhead on the efficacy of BET-degrading PROTACs. nih.govnih.gov In this research, (S,R,S)-AHPC-PEG3-NH2 hydrochloride was utilized to connect the VHL E3 ligase ligand to different BET inhibitors, namely the triazolodiazepine-based (+)-JQ1 and the more potent tetrahydroquinoline-based I-BET726. nih.gov The resulting PROTACs were evaluated for their ability to degrade BET proteins (BRD2, BRD3, and BRD4) and for their antiproliferative activity in various cancer cell lines.

The antiproliferative effects of these (S,R,S)-AHPC-PEG3-NH2-based PROTACs were assessed in acute myeloid leukemia (AML) cell lines, such as MV4;11. nih.gov The study revealed a marked dependency on the linker length for the cMyc-driven antiproliferative activities. nih.gov

Detailed Research Findings

The following tables summarize the key findings from the study by Chan et al. (2018), showcasing the performance of various PROTACs synthesized using linkers including the (S,R,S)-AHPC-PEG3-NH2 moiety.

Table 1: Degradation of BET Proteins in HeLa Cells by JQ1- and I-BET726-Based PROTACs with Varying Linker Lengths at 1 µM Concentration for 24 hours
CompoundTarget WarheadLinkerBRD2 Degradation (%)BRD3 Degradation (%)BRD4 Degradation (%)
PROTAC (JQ1-PEG2-VHL)(+)-JQ1PEG2~25~30~40
PROTAC (JQ1-PEG3-VHL)(+)-JQ1PEG3~60~70~85
PROTAC (JQ1-PEG4-VHL)(+)-JQ1PEG4~50~60~75
PROTAC (I-BET726-PEG2-VHL)I-BET726PEG2~10~15~20
PROTAC (I-BET726-PEG3-VHL)I-BET726PEG3~30~40~50
PROTAC (I-BET726-PEG4-VHL)I-BET726PEG4~20~30~40
Table 2: Antiproliferative Activity of JQ1- and I-BET726-Based PROTACs in MV4;11 Acute Myeloid Leukemia Cells
CompoundTarget WarheadLinkerEC50 (nM)
(+)-JQ1--150
I-BET726--50
PROTAC (JQ1-PEG2-VHL)(+)-JQ1PEG2>1000
PROTAC (JQ1-PEG3-VHL)(+)-JQ1PEG380
PROTAC (JQ1-PEG4-VHL)(+)-JQ1PEG4120
PROTAC (I-BET726-PEG2-VHL)I-BET726PEG2>1000
PROTAC (I-BET726-PEG3-VHL)I-BET726PEG3200
PROTAC (I-BET726-PEG4-VHL)I-BET726PEG4350

Note: The data in the tables are approximate values based on graphical representations and descriptions in the cited literature and are intended for illustrative purposes.

Analytical and Characterization Techniques for S,r,s Ahpc Peg3 Nh2 Conjugates and Derived Protacs

Spectroscopic Methods for Structure Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation and confirmation of newly synthesized PROTACs. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For PROTACs synthesized using (S,R,S)-AHPC-PEG3-NH2, ¹H and ¹³C NMR are routinely used to confirm the successful conjugation of the target protein ligand to the PEG linker and to verify the integrity of the entire molecular structure. The presence of characteristic peaks corresponding to the (S,R,S)-AHPC moiety, the PEG linker, and the newly attached ligand confirms the successful synthesis. Furthermore, 2D NMR techniques, such as COSY and HSQC, can be employed to assign specific protons and carbons, providing unambiguous structural confirmation. nih.gov

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of the synthesized PROTAC with high accuracy. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule, which can be used to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used ionization method for PROTAC analysis. The observation of the correct molecular ion peak in the mass spectrum is a critical piece of evidence for the successful synthesis of the desired PROTAC. Tandem mass spectrometry (MS/MS) can be further used to fragment the molecule and analyze the resulting fragments, providing additional structural information and confirming the connectivity of the different components of the PROTAC. researchgate.net

Table 1: Representative Spectroscopic Data for a PROTAC Derived from (S,R,S)-AHPC-PEG3-NH2

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shifts (δ)Characteristic peaks for (S,R,S)-AHPC, PEG linker, and target ligand protons.Confirms the presence of all three components of the PROTAC.
¹³C NMR Chemical Shifts (δ)Distinct signals for the carbons of the VHL ligand, the PEG chain, and the target ligand.Verifies the carbon skeleton of the final compound.
HRMS (ESI) [M+H]⁺Corresponds to the calculated exact mass of the PROTAC.Confirms the molecular formula and successful conjugation.

Note: The specific chemical shifts and m/z values will vary depending on the specific target protein ligand conjugated to the (S,R,S)-AHPC-PEG3-NH2 linker.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of newly synthesized PROTACs and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity analysis. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the PROTAC is separated based on its hydrophobicity. A gradient of organic solvent (e.g., acetonitrile) and water is typically used to elute the compound from a C18 column. The purity of the PROTAC is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total peak area. A purity of ≥95% is generally required for in vitro and in vivo studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the main peak in the HPLC chromatogram and for identifying any impurities. By analyzing the mass spectrum of each eluting peak, researchers can confirm that the major peak corresponds to the desired PROTAC and identify the structures of any minor components. bioanalysis-zone.com

Table 2: Typical HPLC Method Parameters for PROTAC Purity Analysis

ParameterCondition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Linear gradient, e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and/or Mass Spectrometry

Biophysical Techniques for Binding Affinity Measurements (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Once the structure and purity of a PROTAC are confirmed, it is crucial to assess its ability to bind to its intended targets: the protein of interest (POI) and the E3 ligase. Biophysical techniques are employed to quantify these binding affinities, which is a critical determinant of the PROTAC's degradation efficiency. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with a binding event. nih.gov By titrating the PROTAC into a solution containing either the POI or the VHL E3 ligase complex, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event. biorxiv.orgnih.gov

Surface Plasmon Resonance (SPR) is another powerful label-free technique for studying biomolecular interactions in real-time. nih.govresearchgate.net In a typical SPR experiment, either the POI or the VHL ligase is immobilized on a sensor chip, and the PROTAC is flowed over the surface. The change in the refractive index upon binding is measured, providing kinetic data on the association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated. SPR is particularly useful for measuring the kinetics of ternary complex formation, which is a key step in the PROTAC mechanism of action. biorxiv.orgnih.gov

Table 3: Representative Biophysical Binding Data for a VHL-recruiting PROTAC

TechniqueTarget ProteinBinding Affinity (Kd)
ITC Protein of Interest (POI)Varies depending on the POI ligand
VHL E3 LigaseTypically in the nanomolar range
SPR Protein of Interest (POI)Varies depending on the POI ligand
VHL E3 LigaseTypically in the nanomolar range

Note: The binding affinities are highly dependent on the specific target protein and the linker length and composition.

Quantitative Analytical Methods for Compound Quantification in Research Matrices

To evaluate the efficacy of a PROTAC in a biological system, it is necessary to quantify its concentration in various research matrices, such as cell lysates or plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological samples due to its high sensitivity, selectivity, and wide dynamic range. bioanalysis-zone.com A specific and sensitive LC-MS/MS method is developed and validated for the PROTAC of interest. This typically involves optimizing the chromatographic separation to resolve the PROTAC from endogenous matrix components and identifying unique precursor-to-product ion transitions for selective detection using multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification. This allows for the determination of key pharmacokinetic parameters and the correlation of drug exposure with the observed pharmacodynamic effect (i.e., protein degradation). researchgate.netbioanalysis-zone.com

Table 4: Key Parameters for a Quantitative LC-MS/MS Method for a PROTAC

ParameterDescription
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components.
Chromatographic Separation Typically reversed-phase UPLC for fast and efficient separation.
Mass Spectrometry Triple quadrupole mass spectrometer operating in MRM mode for high selectivity and sensitivity.
Internal Standard A stable isotope-labeled version of the PROTAC is used to correct for matrix effects and variability in sample processing.
Calibration Curve A series of standards with known concentrations of the PROTAC are used to generate a calibration curve for quantification.

Future Perspectives and Challenges in S,r,s Ahpc Peg3 Nh2 Protac Research

Expanding the Scope of E3 Ligase Recruitment Beyond VHL

The majority of PROTACs developed to date, including those that could be synthesized from (S,R,S)-AHPC-PEG3-NH2, hijack a very small fraction of the E3 ligase family, primarily Cereblon (CRBN) and VHL. acs.orgresearchgate.net While effective, this over-reliance on a few E3 ligases presents significant limitations. researchgate.net A major future challenge and opportunity lies in expanding the repertoire of utilized E3 ligases from the more than 600 encoded in the human genome. acs.orgresearchgate.netrepec.org

Limitations of Relying on VHL and CRBN:

Tissue Expression: VHL and CRBN are widely expressed, which can lead to off-target degradation in healthy tissues and potential toxicity. researchgate.net Developing PROTACs that recruit tissue-specific E3 ligases could lead to more targeted therapies with improved safety profiles.

Resistance: As discussed later, mutations or downregulation of VHL or CRBN can lead to acquired resistance to PROTACs. nih.govaacrjournals.org Having a broader panel of E3 ligases to recruit would provide alternative therapeutic strategies to overcome such resistance. nih.gov

Degradation Inefficiencies: Not all target proteins can be efficiently degraded using VHL or CRBN. The geometry of the ternary complex (E3 ligase-PROTAC-Target) is crucial for successful ubiquitination, and for some targets, VHL or CRBN may not be optimally positioned, regardless of the linker used. researchgate.net

The research community is actively working to identify and validate new E3 ligase ligands to overcome these issues. repec.orgtechnologynetworks.com Systematically characterizing E3 ligases based on factors like expression patterns, cellular location, and ligandability is a key strategy to unlock new therapeutic possibilities. repec.org

Table 1: Commonly Used and Emerging E3 Ligases for PROTACs
E3 LigaseLigand TypeStatusPotential Advantage
VHLSmall Molecule (e.g., (S,R,S)-AHPC)Widely Used researchgate.netWell-characterized, potent ligands available
CRBNSmall Molecule (e.g., Thalidomide derivatives)Widely Used researchgate.netWell-characterized, clinical validation
cIAPsSmall Molecule (e.g., Bestatin derivatives)Emerging immunocure.usPotential for different target scope
MDM2Small Molecule (e.g., Nutlin derivatives)Emerging immunocure.usp53-independent cancer therapy
KEAP1Small MoleculeEmerging immunocure.usRecruits a different cullin-RING ligase complex
RNF4Small MoleculePreclinical researchgate.netTargets proteins with specific modifications

Strategies for Overcoming Resistance Mechanisms in Targeted Degradation Research

A significant challenge for the long-term success of PROTAC therapy is the potential for cancer cells to develop resistance. nih.govmolecularcloud.org Unlike traditional inhibitors where resistance often arises from mutations in the drug's binding site on the target protein, resistance to PROTACs can emerge through several distinct mechanisms.

Identified Resistance Mechanisms:

E3 Ligase Alterations: The most common mechanism of acquired resistance to VHL- or CRBN-based PROTACs involves genomic alterations, such as mutations or deletions, in the components of the recruited E3 ligase complex. nih.govaacrjournals.org For instance, cells can become resistant to a VHL-based PROTAC by downregulating VHL expression. aacrjournals.org

Target Protein Mutations: While less common than with inhibitors, mutations in the target protein that prevent the formation of a stable ternary complex can also confer resistance.

Drug Efflux Pumps: Increased expression of transporter proteins, such as the multidrug resistance protein ABCB1, can pump PROTAC molecules out of the cell, reducing their intracellular concentration and thus their efficacy. aacrjournals.org

Future Strategies to Combat Resistance:

Alternating E3 Ligase Recruitment: A promising strategy is to use PROTACs that recruit different E3 ligases. For example, a cell line that has developed resistance to a VHL-based degrader often remains sensitive to a CRBN-based one, and vice versa. nih.gov

Combination Therapy: Combining PROTACs with other therapeutic agents can be a powerful approach. For example, co-administration of an ABCB1 inhibitor like Zosuquidar has been shown to restore the potency of PROTACs in resistant cells that overexpress this pump. aacrjournals.org Similarly, combining PROTACs with chemotherapy has shown synergistic effects in limiting tumor growth. cancer.gov

Dual-Target PROTACs: Designing single PROTAC molecules that can degrade two distinct targets, such as BCL-XL and BCL-2, could preemptively counter resistance mechanisms. nih.gov

Advancements in PROTAC Delivery and Cell Permeability in Research Settings

A fundamental hurdle in PROTAC development is their challenging physicochemical properties. mdpi.com Due to their heterobifunctional nature, PROTACs are typically large molecules (often >800 Da) with high polarity, which often leads to poor cell permeability and low aqueous solubility. mdpi.comnih.gov The PEG3 linker in (S,R,S)-AHPC-PEG3-NH2 is an example of how linker design can modulate these properties, but it is not a complete solution. nih.gov

Challenges in PROTAC Delivery:

Low Bioavailability: Poor permeability and solubility significantly hinder the oral bioavailability of many PROTACs, making clinical development difficult. mdpi.comwuxiapptec.com

Off-Target Effects: Systemic administration can lead to degradation of the target protein in healthy tissues, causing unwanted side effects. molecularcloud.org

The "Hook Effect": At very high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can dominate over the desired ternary complex, reducing degradation efficacy. mdpi.com

Emerging Delivery Strategies:

Nanoparticle Formulations: Encapsulating PROTACs within delivery systems like lipid-based nanoparticles (LNPs) or liposomes can improve their solubility, stability, and pharmacokinetic profiles. mdpi.comslideshare.net For example, a liposomal formulation of a BCL-xL targeting PROTAC was developed to enhance solubility and tumor accumulation. mdpi.com

Antibody-PROTAC Conjugates (APCs): This strategy involves attaching a PROTAC to an antibody that targets a specific cell-surface antigen, for instance on cancer cells. nih.govslideshare.net This approach can significantly improve the targeted delivery of the PROTAC to the desired tissue, increasing efficacy while minimizing systemic exposure. nih.gov

Linker Optimization: Research into linker chemistry is crucial. Rigidifying linkers with heterocyclic scaffolds can pre-organize the PROTAC for ternary complex formation and improve cell permeability. nih.gov

Table 2: Advanced Delivery Systems for PROTACs
Delivery SystemMechanismAdvantage(s)Reference
Lipid Nanoparticles (LNPs)Encapsulates PROTAC to improve physicochemical properties.Enhanced solubility, stability, and membrane permeability. mdpi.com
LiposomesEncapsulates PROTAC in a lipid bilayer.Improved bioavailability and potential for targeted delivery. mdpi.com
Antibody-PROTAC Conjugates (APCs)PROTAC is conjugated to a tumor-targeting antibody.High tumor specificity, reduced systemic toxicity. nih.gov
Aptamer-PROTAC ConjugatesPROTAC is conjugated to a cell-targeting nucleic acid aptamer.High specificity, lower immunogenicity than antibodies. slideshare.net

Computational and Artificial Intelligence-Driven PROTAC Design

The rational design of PROTACs is complex due to the large number of variables, including the choice of ligands, linker length and composition, and the intricate protein-protein interactions within the ternary complex. nih.govrsc.org Obtaining crystal structures of these ternary complexes is often challenging. nih.gov Consequently, computational and artificial intelligence (AI) methods are becoming indispensable tools for accelerating PROTAC development. nih.govresearchgate.net

Applications of AI and Computational Modeling:

Ternary Complex Prediction: Molecular docking and molecular dynamics (MD) simulations are used to model the structure and stability of the E3-PROTAC-target complex, providing insights into the structure-activity relationship. nih.govresearchgate.net

Linker Optimization: AI-driven generative models can explore vast chemical spaces to design novel linkers with optimal length, rigidity, and chemical properties to facilitate efficient ternary complex formation. immunocure.usrsc.org

Predictive Modeling: Deep learning models, such as DeepPROTACs, are being developed to predict the degradation capacity of a proposed PROTAC molecule based on the structures of the target protein and E3 ligase, helping to prioritize which molecules to synthesize. researchgate.net

Virtual Screening: Computational methods can screen large libraries of virtual compounds to identify new ligands for both target proteins and E3 ligases. researchgate.net

These in silico methods help to de-risk and streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing large numbers of candidate molecules. nih.gov

Integration with Other Chemical Biology Modalities

The versatility of the PROTAC platform allows for its integration with other chemical biology tools and therapeutic modalities to create novel functionalities and overcome existing limitations.

Emerging Integrated Modalities:

Light-Activated PROTACs (photo-PROTACs): These are PROTACs that are "caged" with a photolabile group. nih.gov The PROTAC is inactive until it is exposed to a specific wavelength of light, which cleaves the cage and releases the active degrader. nih.gov This strategy offers precise spatiotemporal control over protein degradation, which is invaluable for research and could reduce off-target effects in therapy. molecularcloud.org

Molecular Glues: While PROTACs are bifunctional degraders, molecular glues are smaller, monovalent compounds that induce a novel interaction between an E3 ligase and a target protein. cicancer.orgyoutube.com There is growing interest in understanding the interplay between these modalities, as some PROTACs may have glue-like properties. acs.org Future research may focus on designing hybrid molecules or combination therapies that leverage both mechanisms.

Synthetic Lethality: PROTACs can be designed to degrade proteins that are synthetically lethal with a specific cancer-driving mutation. nih.gov This approach exploits a cancer cell's specific genetic vulnerabilities, offering a highly targeted therapeutic strategy that spares normal cells. nih.gov

Targeting Non-Enzymatic Functions: Unlike traditional inhibitors that only block a protein's catalytic function, PROTACs eliminate the entire protein, including its scaffolding and regulatory roles. nih.govnih.gov This allows for the targeting of "undruggable" proteins that lack a defined active site, significantly expanding the scope of potential drug targets. nih.govnih.gov

The continued integration of PROTACs with other innovative approaches promises to further expand the therapeutic potential of targeted protein degradation.

Q & A

Q. What is the structural and functional role of (S,R,S)-AHPC-PEG3-NH2 hydrochloride in PROTAC design?

The compound consists of three key components:

  • A VHL E3 ligase-recruiting ligand (derived from (S,R,S)-AHPC) that binds to the Von Hippel-Lindau (VHL) complex.
  • A PEG3 linker providing spatial flexibility and solubility.
  • A terminal amine group (-NH2) for covalent conjugation to target protein ligands. This structure enables the formation of heterobifunctional PROTACs, bridging the target protein and E3 ligase for ubiquitination and proteasomal degradation. Experimental validation includes HPLC purity analysis (>95%) and mass spectrometry for molecular weight confirmation (e.g., ~467.02 g/mol for the VHL ligand core) .

Q. How should researchers design experiments to synthesize PROTACs using this compound?

  • Step 1 : Conjugate the terminal amine to a target protein ligand (e.g., via carbodiimide coupling if the ligand contains a carboxylic acid group).
  • Step 2 : Purify the PROTAC using reverse-phase HPLC and confirm identity via LC-MS.
  • Step 3 : Validate degradation efficiency in cell-based assays (e.g., Western blot for target protein levels, with MG-132 as a proteasome inhibitor control).
  • Critical controls : Include a negative control with a non-functional linker (e.g., PEG1 instead of PEG3) to assess linker length dependency .

Q. What are the recommended storage conditions and solubility profiles for this compound?

  • Storage : Store at -20°C in powder form for long-term stability (up to 3 years). Avoid repeated freeze-thaw cycles in solution.
  • Solubility : Soluble in DMSO (>10 mM) and water (>50 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in aqueous buffers (≤1% DMSO final concentration) to prevent cytotoxicity .

Advanced Research Questions

Q. How does the PEG3 linker length influence PROTAC efficacy compared to shorter or longer linkers?

  • Mechanistic insight : PEG3 provides an optimal balance between flexibility and steric hindrance, enabling efficient ternary complex formation (target-PROTAC-E3 ligase).
  • Experimental comparison : Compare degradation efficiency of PROTACs with PEG1 (rigid, short) vs. PEG3 (flexible) vs. PEG4 (longer, potential aggregation). Use biophysical assays (e.g., surface plasmon resonance) to measure binding kinetics and cellular assays (e.g., IC50 for target degradation) .

Q. How can researchers resolve contradictions in degradation efficiency across cell lines?

  • Hypothesis testing : Variability may arise from differences in E3 ligase expression (e.g., VHL levels) or proteasome activity.
  • Methodology :
  • Quantify VHL expression via qPCR or flow cytometry.
  • Use CRISPR knockouts of VHL or proteasome subunits (e.g., PSMB5) to confirm mechanism.
  • Optimize PROTAC concentration (dose-response curves) and exposure time (pulse-chase assays) .

Q. What strategies improve the pharmacokinetic (PK) properties of PROTACs derived from this compound?

  • Structural modifications :
  • Replace PEG3 with a more metabolically stable linker (e.g., alkyl chains).
  • Introduce polar groups to enhance solubility.
    • In vivo validation : Perform PK studies in rodent models, monitoring plasma half-life and tissue distribution. Use radiolabeled PROTACs for quantitative tracking .

Q. How does this compound compare to other E3 ligase ligands (e.g., CRBN or MDM2 recruiters) in PROTAC design?

  • Key differences :
  • VHL ligands (like (S,R,S)-AHPC) are preferred for targets in hypoxic environments.
  • CRBN ligands (e.g., thalidomide derivatives) may exhibit off-target effects due to broader substrate recognition.
    • Experimental approach : Generate PROTACs with identical target ligands but varying E3 recruiters. Compare degradation efficiency, selectivity (via proteomics), and cytotoxicity .

Methodological Best Practices

  • Data reproducibility : Always include batch-to-batch characterization (e.g., NMR, HRMS) for synthesized PROTACs.
  • Citation standards : Follow ACS style guidelines for referencing synthetic protocols and degradation assays .
  • Ethical compliance : Disclose all conflicts of interest (e.g., commercial E3 ligand sources) in publications .

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